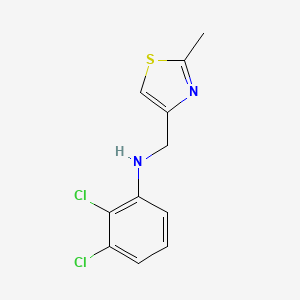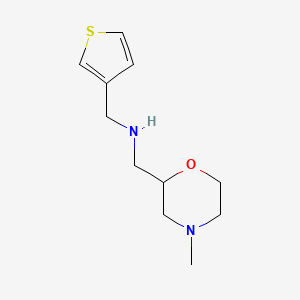
3,5-Dibromo-4-methylbenzene-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dibromo-4-methylbenzene-1,2-diamine is an organic compound with the molecular formula C7H8Br2N2. It is a derivative of benzene, featuring two bromine atoms and an amino group attached to the benzene ring. This compound is typically found as a white to light yellow crystalline powder and is soluble in organic solvents such as ethanol and chloroform but insoluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Dibromo-4-methylbenzene-1,2-diamine is commonly synthesized through the bromination of 4-methylbenzene-1,2-diamine. The reaction involves the use of bromine as a brominating agent under controlled conditions to ensure selective bromination at the 3 and 5 positions of the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound typically involves a multi-step synthesis process. This includes the initial bromination of 4-methylbenzene-1,2-diamine followed by purification steps to isolate the desired product. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and specific temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-4-methylbenzene-1,2-diamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The amino groups can be oxidized to form corresponding nitro compounds.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled conditions
Major Products Formed
Substitution: Products include derivatives with various functional groups replacing the bromine atoms.
Oxidation: Major products are nitro derivatives of the original compound.
Reduction: Reduced forms of the compound with different functional groups
Scientific Research Applications
3,5-Dibromo-4-methylbenzene-1,2-diamine has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the synthesis of dyes, pigments, and photosensitive materials
Mechanism of Action
The mechanism of action of 3,5-Dibromo-4-methylbenzene-1,2-diamine involves its interaction with specific molecular targets. The bromine atoms and amino groups play a crucial role in its reactivity and interaction with other molecules. The compound can form covalent bonds with nucleophiles, leading to various chemical transformations. The exact pathways and molecular targets depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromobenzene-1,2-diamine: Similar structure but lacks the methyl group.
3-Bromo-4-methylbenzene-1,2-diamine: Contains only one bromine atom.
1,2-Dibromo-4,5-dimethylbenzene: Different substitution pattern on the benzene ring .
Uniqueness
3,5-Dibromo-4-methylbenzene-1,2-diamine is unique due to the presence of both bromine atoms and a methyl group, which confer specific reactivity and properties. This combination allows for selective reactions and makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C7H8Br2N2 |
|---|---|
Molecular Weight |
279.96 g/mol |
IUPAC Name |
3,5-dibromo-4-methylbenzene-1,2-diamine |
InChI |
InChI=1S/C7H8Br2N2/c1-3-4(8)2-5(10)7(11)6(3)9/h2H,10-11H2,1H3 |
InChI Key |
RSFQXXPRDCNQRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C(=C1Br)N)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-Chlorophenyl)-2-[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinylthio]acetamide](/img/structure/B14914135.png)





![5-Methyl-2-azabicyclo[4.1.0]heptane](/img/structure/B14914164.png)







